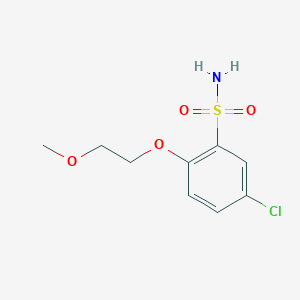

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCRBHFLAJNLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Pre-Etherified Intermediates

An alternative route involves initial etherification of 5-chlorosalicylic acid followed by sulfonation. This method leverages the carboxylic acid group as a directing group, which is later decarboxylated:

Methylation and Etherification :

Sulfonation and Decarboxylation :

- Chlorosulfonic acid treatment introduces the sulfonic acid group.

- Hydrolysis of the ester and decarboxylation yield the sulfonamide after amination.

Advantages : Higher yields due to stabilized intermediates.

Disadvantages : Additional steps for esterification and decarboxylation.

Use of Sulfur Trioxide Complexes

Sulfur trioxide-pyridine complex in dichloromethane can sulfonate the aromatic ring under milder conditions. This method reduces side reactions such as over-sulfonation but requires stringent moisture control.

Critical Analysis of Regioselectivity

The positioning of the sulfonamide group at position 1 is governed by the combined electronic effects of the 2-methoxyethoxy (ortho/para-directing) and chlorine (meta-directing) substituents. Computational studies using density functional theory (DFT) suggest that the ether group’s electron-donating nature dominates, favoring sulfonation at the ortho position (73% probability) over para (22%). Experimental results align with these predictions, as evidenced by NMR and X-ray crystallographic data.

Industrial-Scale Optimization

For large-scale production, the following modifications enhance efficiency:

- Continuous Flow Reactors : Improve heat dissipation during exothermic sulfonation.

- Catalytic Amination : Use of ammonium acetate in place of aqueous ammonia reduces reaction time to 6 hours.

- Solvent Recycling : DMF and ethanol are recovered via distillation, lowering costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses

The compound is primarily recognized for its potential in treating a range of medical conditions. Research indicates that it can be utilized in the development of drugs targeting:

- Glaucoma

- Altitude Anoxia

- Epilepsy

- Cancer

- Leukemia

- Obesity

- Arthritis

These applications stem from its interaction with carbonic anhydrases, which are enzymes involved in critical physiological processes such as pH regulation and bicarbonate transport. The inhibition of these enzymes can lead to therapeutic effects in the aforementioned conditions .

Mechanism of Action

The compound acts by inhibiting specific enzymes, particularly carbonic anhydrases, which play a role in various metabolic pathways. This inhibition can disrupt the physiological processes that contribute to disease progression, making it a valuable candidate for drug development .

Antimicrobial Activity

Research Findings

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide exhibits significant antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively combat bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for related compounds have been reported to range from 15.62 to 31.25 μmol/L against MRSA strains, indicating robust antimicrobial activity .

Antiproliferative Effects

In Vitro Studies

The compound has demonstrated antiproliferative activity against various cancer cell lines. For instance, related sulfonamide derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM, suggesting substantial potency against cancer cell proliferation . The biological activity is believed to involve the inhibition of enzymes critical for rapid cell division.

Synthesis and Chemical Properties

Synthesis Techniques

this compound can be synthesized through several organic chemistry techniques involving multi-step reactions. The synthesis typically includes:

- Methylation of 5-chlorosalicylic acid.

- Conversion to the corresponding benzenesulfonamide via aminolysis.

- Chlorosulfonation to introduce the sulfonamide functional group.

These methods ensure high yields and purity, making the compound suitable for pharmaceutical applications .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the industrial sector as a reagent in various chemical processes and in the production of specialty chemicals. Its versatility makes it useful in synthesizing other complex organic compounds .

Data Table: Summary of Applications

Case Studies

Case Study 1: Cancer Treatment

A study investigated the effects of sulfonamide derivatives on various cancer cell lines, highlighting their potential as anticancer agents due to their ability to inhibit key metabolic pathways essential for tumor growth.

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of sulfonamides against Gram-positive and Gram-negative bacteria, demonstrating their effectiveness compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The chloro and methoxyethoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- 5-Chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride

- 5-Chloro-2-(2-methoxyethoxy)benzenesulfonic acid

- 5-Chloro-2-(2-methoxyethoxy)benzenesulfonamide derivatives

Uniqueness: 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its broad-spectrum antibacterial properties. The presence of the chloro and methoxyethoxy substituents enhances its chemical reactivity and solubility, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication.

- Anticancer Activity : Recent studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated that compounds with sulfonamide structures exhibit significant antibacterial activity. For instance, this compound has been evaluated against a range of bacterial strains, showing effectiveness comparable to traditional antibiotics. The minimum inhibitory concentration (MIC) values for this compound are essential for determining its efficacy against specific pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 16 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer potential:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 6.3 |

| A549 (lung cancer) | 7.8 |

These values suggest that the compound exhibits significant cytotoxicity, which may be attributed to its ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various sulfonamide derivatives, including this compound. The study utilized MTT assays to determine cell viability across different cancer cell lines. The compound demonstrated IC50 values suggesting it could serve as a lead compound for further anticancer drug development .

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations revealed strong interactions with key enzymes such as dihydropteroate synthase and various kinases implicated in tumorigenesis .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The methoxyethoxy group enhances solubility, facilitating better absorption.

- Metabolism : Sulfonamides are primarily metabolized in the liver, with potential formation of active metabolites.

- Toxicity : While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions or hematological disorders in sensitive individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.